molecular formula C14H20N2O5 B14710988 Diethyl [(4-methoxyphenyl)methylene]biscarbamate CAS No. 21191-28-6

Diethyl [(4-methoxyphenyl)methylene]biscarbamate

Katalognummer: B14710988
CAS-Nummer: 21191-28-6
Molekulargewicht: 296.32 g/mol
InChI-Schlüssel: AFZUTQSZZHROAF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Diethyl [(4-methoxyphenyl)methylene]biscarbamate is an organic compound with the molecular formula C18H22N2O6 It is a derivative of carbamic acid and features a methoxyphenyl group attached to a biscarbamate structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl [(4-methoxyphenyl)methylene]biscarbamate typically involves the reaction of diethyl carbonate with 4-methoxybenzaldehyde in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The reaction can be represented as follows:

Diethyl carbonate+4-methoxybenzaldehydeDiethyl [(4-methoxyphenyl)methylene]biscarbamate\text{Diethyl carbonate} + \text{4-methoxybenzaldehyde} \rightarrow \text{this compound} Diethyl carbonate+4-methoxybenzaldehyde→Diethyl [(4-methoxyphenyl)methylene]biscarbamate

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of high-throughput screening and automated systems can further enhance the production process.

Analyse Chemischer Reaktionen

Types of Reactions

Diethyl [(4-methoxyphenyl)methylene]biscarbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different derivatives depending on the reducing agents used.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Reagents like halogens and alkylating agents can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various reduced derivatives.

Wissenschaftliche Forschungsanwendungen

Diethyl [(4-methoxyphenyl)methylene]biscarbamate has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of Diethyl [(4-methoxyphenyl)methylene]biscarbamate involves its interaction with specific molecular targets. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are subjects of ongoing research.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • Diethyl [(4-isobutoxy-3-methoxyphenyl)methylene]biscarbamate
  • Diethyl [(4-butoxyphenyl)methylene]biscarbamate
  • Diethyl [(4-hexyloxy-3-methoxyphenyl)methylene]biscarbamate

Uniqueness

Diethyl [(4-methoxyphenyl)methylene]biscarbamate is unique due to its specific methoxyphenyl group, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity profiles, making it valuable for specific applications.

Eigenschaften

CAS-Nummer

21191-28-6

Molekularformel

C14H20N2O5

Molekulargewicht

296.32 g/mol

IUPAC-Name

ethyl N-[(ethoxycarbonylamino)-(4-methoxyphenyl)methyl]carbamate

InChI

InChI=1S/C14H20N2O5/c1-4-20-13(17)15-12(16-14(18)21-5-2)10-6-8-11(19-3)9-7-10/h6-9,12H,4-5H2,1-3H3,(H,15,17)(H,16,18)

InChI-Schlüssel

AFZUTQSZZHROAF-UHFFFAOYSA-N

Kanonische SMILES

CCOC(=O)NC(C1=CC=C(C=C1)OC)NC(=O)OCC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.